

Application Notes and Protocols: Sulfochlorination of 3,5-Dimethylisoxazole

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazole-4-sulfonyl chloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The sulfochlorination of 3,5-dimethylisoxazole is a key chemical transformation for the synthesis of **3,5-dimethylisoxazole-4-sulfonyl chloride**. This intermediate is valuable in the development of various biologically active compounds and microbicidal agents.^{[1][2]} The reaction involves the introduction of a sulfonyl chloride group (-SO₂Cl) onto the C4 position of the isoxazole ring, a position activated by the two methyl groups at C3 and C5 which increase the electron density on the ring.^[2] This document provides detailed experimental protocols and reaction conditions based on established procedures.

Reaction Conditions Summary

The sulfochlorination of 3,5-dimethylisoxazole can be effectively achieved using chlorosulfonic acid. The reaction conditions, including the use of thionyl chloride as an additional reagent to improve yield, have been optimized. Below is a summary of the quantitative data from two primary methods.

Parameter	Method 1	Method 2 (Improved Yield)
Starting Material	3,5-Dimethylisoxazole	3,5-Dimethylisoxazole
Reagent 1	Chlorosulfonic acid	Chlorosulfonic acid
Reagent 2	-	Thionyl chloride
Molar Ratio (Substrate:Reagent 1)	1 : 4	1 : 4
Molar Ratio (Substrate:Reagent 2)	-	1 : 1.2
Initial Temperature	Room Temperature	80 °C (preheated substrate)
Reaction Temperature Profile	Heats to 90°C during addition, then 1.5h at 100°C, then 1.5h at 110°C	2h at 110°C after addition, cool to 60°C, then gradual warming to 110°C over 1.5h after Reagent 2 addition
Reaction Time	~3 hours post-addition	~3.5 hours post-additions
Work-up	Quenching on ice, precipitation, filtration	Quenching on ice/water, precipitation, filtration
Product	3,5-Dimethylisoxazole-4-sulfonyl chloride	3,5-Dimethylisoxazole-4-sulfonyl chloride
Yield	13.8%	81.7%
Reference	[1]	[1]

Experimental Protocols

Method 1: Direct Sulfochlorination with Chlorosulfonic Acid

This protocol describes the direct reaction of 3,5-dimethylisoxazole with chlorosulfonic acid.

Materials:

- 3,5-Dimethylisoxazole (161.4 g, 1.66 mol)

- Chlorosulfonic acid (790 g, 6.64 mol)
- Ice (2.6 kg)
- Petroleum ether

Procedure:

- To 790 g (6.64 mol) of chlorosulfonic acid, add 161.4 g (1.66 mol) of 3,5-dimethylisoxazole dropwise over 90 minutes, starting at room temperature. The reaction is exothermic and the temperature will rise to approximately 90°C.
- After the addition is complete, heat the reaction mixture to 100°C over 20 minutes.
- Stir the mixture at 100°C for 1.5 hours.
- Increase the temperature to 110°C and stir for an additional 1.5 hours.
- Pour the resulting mixture onto 2.6 kg of ice to quench the reaction.
- Allow the mixture to stand at room temperature for 16 hours to allow for complete precipitation.
- Collect the precipitate by suction filtration and dry the solid.
- The crude product can be further purified by extraction with hot petroleum ether. This procedure yields **3,5-dimethylisoxazole-4-sulfonyl chloride** as a solid with a melting point of 38-39°C (Yield: 45.7 g, 13.8%).[1]

Method 2: Sulfochlorination with Chlorosulfonic Acid and Thionyl Chloride (Improved Yield)

This protocol involves a two-step addition of chlorosulfonic acid followed by thionyl chloride, which has been shown to significantly improve the yield.[1]

Materials:

- 3,5-Dimethylisoxazole (97.2 g, 1 mol)

- Chlorosulfonic acid (266 ml, 4.0 mol)
- Thionyl chloride (142.8 g, 1.2 mol)
- Ice (1.5 kg)
- Water (1 liter)

Procedure:

- Preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C.
- Add the preheated 3,5-dimethylisoxazole dropwise to 266 ml (4.0 mol) of chlorosulfonic acid over 45 minutes.
- After the addition is complete, stir the reaction mixture at 110°C for 2 hours.
- Cool the mixture to 60°C.
- Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
- Gradually heat the reaction mixture back to 110°C over 1.5 hours.
- Pour the hot reaction mixture dropwise with stirring into a mixture of 1.5 kg of ice and 1 liter of water over 45 minutes.
- Stir the resulting mixture for 30 minutes.
- Collect the solid product by suction filtration, wash with 1 liter of water, and dry.
- This method yields 159.8 g (81.7%) of **3,5-dimethylisoxazole-4-sulfonyl chloride** as a solid with a melting point of 38.3°C.[\[1\]](#)

Visualizations

Chemical Reaction Pathway

Caption: Figure 1. Reaction scheme for the sulfochlorination of 3,5-dimethylisoxazole.

Experimental Workflow (Method 2)

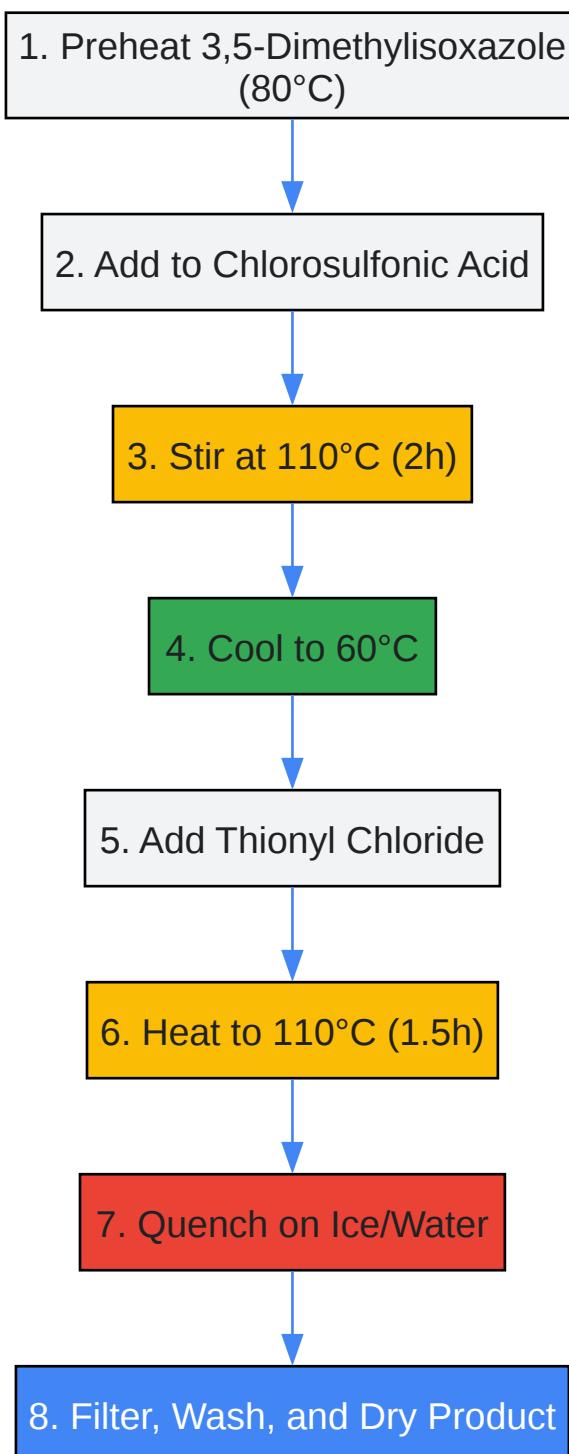


Figure 2. Workflow for Improved Sulfochlorination Protocol

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Caption: Figure 2. Step-by-step workflow for the high-yield synthesis protocol.

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References

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- 2. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
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